S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine is a compound that arises from the metabolism of acetaminophen, commonly known as paracetamol. This compound plays a significant role in understanding the detoxification pathways of acetaminophen in the liver. It is formed through the conjugation of acetaminophen with glutathione, followed by further metabolic processes leading to the formation of this mercapturate derivative. The compound is classified as a N-acetyl cysteine derivative, specifically an S-substituted form where the substituent is 5-acetamido-2-hydroxyphenyl .
The synthesis of S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine can be achieved through various methodologies. One common approach involves the oxidation of acetaminophen to form N-acetyl-p-benzoquinone imine, which then reacts with cysteine in a buffered solution. This process typically occurs at physiological pH and involves several steps, including:
S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine participates in several biochemical reactions primarily related to detoxification processes. Its formation from acetaminophen illustrates its role as a mercapturate derivative that aids in the excretion of potentially toxic metabolites.
The mechanism of action for S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine primarily involves its role in detoxifying harmful metabolites produced during acetaminophen metabolism.
S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine exhibits several notable physical and chemical properties:
S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine has significant scientific applications:
This compound exemplifies the intricate biochemical pathways involved in drug metabolism and highlights the importance of understanding such mechanisms for developing safer therapeutic agents.
S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine (APAP-NAC) is a terminal metabolite in the hepatic mercapturate pathway, which detoxifies electrophilic xenobiotics. This pathway initiates with the conjugation of N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (APAP), with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). The resulting APAP-glutathione conjugate (APAP-SG) undergoes sequential enzymatic modifications:
The final product, APAP-NAC (CHEBI:133435), is characterized chemically as an S-substituted N-acetyl-L-cysteine where the thiol group is covalently bound to the 5-acetamido-2-hydroxyphenyl moiety [4] [10]. This pathway was confirmed through in vitro synthesis where NAPQI reacted with L-cysteine in phosphate buffer (pH 7.4) via Michael addition, yielding S-(5-acetamido-2-hydroxyphenyl)-L-cysteine, which was subsequently N-acetylated [2] [6].
Table 1: Enzymatic Steps in APAP-NAC Biosynthesis
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Cytochrome P450 | Acetaminophen | NAPQI |
| 2 | Glutathione S-transferase | NAPQI + GSH | APAP-SG |
| 3 | Gamma-glutamyl transpeptidase | APAP-SG | APAP-Cys-Gly |
| 4 | Dipeptidase | APAP-Cys-Gly | S-(5-acetamido-2-hydroxyphenyl)-L-cysteine |
| 5 | N-Acetyltransferase | Cysteine conjugate | APAP-NAC |
N-acetylation of the cysteine moiety is catalyzed by N-acetyltransferase isozymes (NAT1 and NAT2), which exhibit distinct substrate specificities and tissue distribution. NATs transfer an acetyl group from acetyl-CoA to the α-amino group of S-(5-acetamido-2-hydroxyphenyl)-L-cysteine, forming the mercapturate metabolite. Human NAT1 demonstrates high affinity for arylalkylamine substrates, while NAT2 preferentially acetylates hydrazine drugs; both isoforms participate in cysteine conjugate acetylation [2]. Kinetic studies reveal interspecies differences in NAT activity, with human NATs showing ~2-fold higher catalytic efficiency (kcat = 15 min-1) compared to rodent isoforms (kcat = 7.5 min-1) for APAP-cysteine acetylation. This differential activity impacts urinary excretion rates of APAP-NAC, contributing to species-specific toxicological profiles [2] [4].
Significant metabolic differences exist between humans and rodents in APAP-NAC formation and clearance:
In vitro models using human-derived HK-2 kidney cells demonstrate impaired mitochondrial function (50% ↓ membrane potential) and glutathione depletion (90% ↓) when exposed to 1 mM APAP-NAC, effects less pronounced in rodent primary tubule cells [2]. This suggests humans may be more susceptible to nephrotoxicity from cysteine conjugates due to differential handling of these metabolites.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8